molecular formula C9H9N3O B7637463 5-Methyl-1H-indazole-3-carboxamide

5-Methyl-1H-indazole-3-carboxamide

Cat. No.: B7637463
M. Wt: 175.19 g/mol
InChI Key: SRJPBBUPEYKQHR-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-3-carboxamide is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Compounds featuring the indazole-3-carboxamide core are of significant interest in medicinal chemistry and are frequently investigated for their biological activity . This structure serves as a key scaffold in preclinical research, particularly in the development of receptor agonists and antagonists. The indazole-3-carboxamide motif is a recognized pharmacophore in scientific studies exploring synthetic cannabinoid receptor agonists (SCRAs), making it a critical compound for metabolomic and pharmacokinetic research in forensic and clinical toxicology . Its applications extend to being a precursor in the synthesis of more complex molecules for probing enzyme interactions and biological pathways. This product is intended for laboratory research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-methyl-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPBBUPEYKQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid to Carboxamide Conversion

The most widely adopted strategy involves derivatizing 5-methyl-1H-indazole-3-carboxylic acid into its corresponding carboxamide. This two-step process, adapted from large-scale indazole syntheses, proceeds as follows:

Step 1: Activation of the Carboxylic Acid
The carboxylic acid is activated using O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in dimethylformamide (DMF). A non-nucleophilic base, typically diisopropylethylamine (DIPEA) , ensures efficient deprotonation. For example:

5-Methyl-1H-indazole-3-carboxylic acid+HBTUDIPEA, DMFActivated intermediate\text{5-Methyl-1H-indazole-3-carboxylic acid} + \text{HBTU} \xrightarrow{\text{DIPEA, DMF}} \text{Activated intermediate}

Key Parameters :

  • Molar Ratio : 1:1.2 (acid:HBTU)

  • Temperature : 25–30°C

  • Reaction Time : 2 hours.

Step 2: Amide Coupling
The activated intermediate reacts with ammonia or methylamine to form the carboxamide. For this compound, methylamine is preferred:

Activated intermediate+CH3NH2DMFThis compound\text{Activated intermediate} + \text{CH}3\text{NH}2 \xrightarrow{\text{DMF}} \text{this compound}

Optimization Insights :

  • Solvent Choice : DMF enhances solubility and reaction homogeneity.

  • Workup : Post-reaction, the mixture is concentrated under reduced pressure, and the product is precipitated using dichloromethane.

Table 1: Representative Reaction Conditions and Yields

ParameterValueSource
Starting Material5-Methyl-1H-indazole-3-carboxylic acid
Coupling AgentHBTU
BaseDiisopropylethylamine
SolventDMF
Temperature25–45°C
Yield76–82%

Alternative Methodologies for Carboxamide Formation

Direct Amination of Indazole Esters

An alternative route involves transamidation of methyl esters using excess methylamine. This one-pot method avoids carboxylic acid isolation:

Methyl 5-methyl-1H-indazole-3-carboxylate+CH3NH2MeOHThis compound\text{Methyl 5-methyl-1H-indazole-3-carboxylate} + \text{CH}3\text{NH}2 \xrightarrow{\text{MeOH}} \text{this compound}

Advantages :

  • Eliminates the need for coupling agents.

  • Reduced purification steps due to volatile byproducts (e.g., methanol).

Challenges :

  • Requires high-purity ester precursors.

  • Prolonged reaction times (12–24 hours) for complete conversion.

Reductive Amination Approaches

While less common, reductive amination of 5-methyl-1H-indazole-3-carbaldehyde with methylamine and sodium cyanoborohydride has been explored:

Aldehyde+CH3NH2NaBH3CNCarboxamide\text{Aldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Carboxamide}

Limitations :

  • Low yields (≤50%) due to competing side reactions.

  • Requires strict anhydrous conditions.

Industrial-Scale Production Considerations

Solvent and Temperature Optimization

Large-scale synthesis prioritizes dichloromethane (DCM) for intermediate isolation due to its low boiling point (40°C) and ease of removal. For example, a patent-scale process achieved 76% yield by refluxing in DCM followed by aqueous workup.

Purification Strategies

Crystallization Techniques :

  • Form A Polymorph : Recrystallization from methanol/water mixtures produces a solvent-free crystalline form.

  • Form B Polymorph : Refluxing in acetic acid yields a hydrated form, which is converted to Form A via thermal drying.

Table 2: Polymorph Characterization Data

PropertyForm AForm B
Solvent SystemMethanol/WaterAcetic Acid
Melting Point215–217°C208–210°C
StabilityHygroscopicNon-hygroscopic
Purity>99%98–99%

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

  • Dipeptide Adducts : Result from over-activation of the carboxylic acid.

  • N-Methylated Impurities : Arise from excess methylamine.

Mitigation :

  • Stoichiometric Control : Limiting HBTU to 1.2 equivalents reduces dipeptide formation.

  • Temperature Modulation : Maintaining temperatures below 45°C minimizes N-methylation.

Scalability Issues

Critical Parameters :

  • Mixing Efficiency : Rapid cooling (10°C/min) post-reaction prevents yield loss.

  • Solvent Recovery : DMF and DCM are recycled via distillation, reducing costs by ~30% .

Scientific Research Applications

5-Methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Substituent Effects

  • 5-Methyl (CH₃): Enhances lipophilicity and metabolic stability compared to polar groups like NO₂ or NH₂. Methyl-substituted indazoles (e.g., Ethyl 5-methyl-1H-indazole-3-carboxylate) show high purity (95%) and are used as medical intermediates .
  • 5-Nitro (NO₂): Introduces strong electron-withdrawing effects, increasing reactivity for reductions or substitutions. However, nitro groups may reduce biocompatibility .
  • 5-Methoxy (OCH₃) : Balances electron-donating properties and steric bulk, as seen in the high synthesis yield (91%) of 5-methoxy derivatives .

Functional Group Comparison

  • Carboxamide vs. Carboxylic Acid/Ester : Carboxamides generally exhibit improved solubility in biological systems and stronger hydrogen-bonding capacity compared to esters or acids, which could enhance target engagement in drug design.
  • Aldehyde Group : Serves as a versatile synthetic intermediate for further derivatization (e.g., oxidation to acids or reduction to alcohols) .

Research Implications

While direct data on this compound is sparse, its structural analogs provide critical insights:

  • The methyl group at position 5 likely improves pharmacokinetic properties compared to halogens (e.g., 5-iodo or 6-bromo derivatives) .
  • Carboxamide derivatives may outperform ester or acid forms in drug-likeness metrics, such as solubility and metabolic stability. Further studies should explore its synthesis via amidation of 5-methyl-1H-indazole-3-carboxylic acid .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1H-indazole-3-carboxamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. Key steps include:

  • Condensation reactions : Using hydrazine hydrate with substituted aldehydes or ketones under acidic conditions .
  • Temperature control : Maintaining reflux conditions (e.g., 80–120°C) in solvents like ethanol or acetic acid to promote cyclization .
  • Purification : Column chromatography or recrystallization to isolate the product. Yields >70% are achievable with precise stoichiometric ratios and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the indazole core, methyl group position, and carboxamide functionality. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carboxamide NH (δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₉H₉N₃O; theoretical 175.0746 g/mol) .
  • HPLC : Purity >95% is essential for biological studies; use C18 columns with UV detection at 254 nm .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in literature data on the reactivity of this compound derivatives?

  • Systematic variation of substituents : Modify the methyl or carboxamide groups to assess electronic effects on reactivity .
  • Cross-validation with computational models : Density Functional Theory (DFT) to predict reaction pathways and compare with experimental outcomes .
  • Meta-analysis : Use databases like PubMed to identify consensus on mechanisms (e.g., nucleophilic aromatic substitution vs. radical pathways) .

Q. How can molecular docking studies guide the design of this compound analogs for targeted therapies?

  • Target selection : Prioritize proteins with known indazole interactions (e.g., PARP-1, EGFR) using PDB structures (e.g., 9MJ) .
  • Docking software : AutoDock Vina or Schrödinger Suite to predict binding affinities. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the methyl group .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. What methodologies address low solubility of this compound in aqueous buffers for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the carboxamide nitrogen to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
  • Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes .

Methodological Notes

  • Contradictory data : Cross-reference synthesis protocols in and to reconcile yield disparities (e.g., solvent polarity effects).
  • Advanced characterization : For reaction intermediates, use X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) .
  • Ethical compliance : Ensure biological assays follow institutional guidelines for cell/tissue use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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